molecular formula C22H22N2O5 B10989486 4-({[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid

4-({[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid

Cat. No.: B10989486
M. Wt: 394.4 g/mol
InChI Key: WEPIYQSIVZADMZ-UHFFFAOYSA-N
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Description

4-({[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid is a complex organic compound that features a quinoline core structure substituted with a 3,4-dimethoxyphenyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, followed by cyclization to yield the quinoline core. The quinoline derivative is then subjected to acylation with butanoic acid derivatives under suitable conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-({[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-({[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 3,4-dimethoxyphenyl group and a butanoic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

4-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]butanoic acid

InChI

InChI=1S/C22H22N2O5/c1-28-19-10-9-14(12-20(19)29-2)18-13-16(15-6-3-4-7-17(15)24-18)22(27)23-11-5-8-21(25)26/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,23,27)(H,25,26)

InChI Key

WEPIYQSIVZADMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCC(=O)O)OC

Origin of Product

United States

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